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molecular formula C12H16O3 B3194587 Benzoic acid, 4-hydroxy-, (2S)-2-methylbutyl ester CAS No. 85394-10-1

Benzoic acid, 4-hydroxy-, (2S)-2-methylbutyl ester

Cat. No. B3194587
M. Wt: 208.25 g/mol
InChI Key: YCVMFKRVGOAHAA-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04576732

Procedure details

690 g of p-hydroxybenzoic acid, 650 g of (-)2-methylbutanol, 3 l of benzene, and 30 ml of conc. sulfuric acid were stirred under heating in a container provided with a Dean-Stark reflux condenser to remove generated water. After the reflux for about 11 hours, the solution was cooled and stripped of sulfuric acid by the addition of ice water. The reaction mother liquor was distilled of benzene after being washed by an aqueous solution of sodium carbonate and water to obtain oily p-hydroxybenzoic acid 2-methylbutyl ester.
Quantity
690 g
Type
reactant
Reaction Step One
Quantity
650 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Name
p-hydroxybenzoic acid 2-methylbutyl ester

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[CH3:11][CH:12]([CH2:15][CH3:16])[CH2:13]O.S(=O)(=O)(O)O>C1C=CC=CC=1>[CH3:11][CH:12]([CH2:15][CH3:16])[CH2:13][O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([OH:1])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
690 g
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Name
Quantity
650 g
Type
reactant
Smiles
CC(CO)CC
Name
Quantity
30 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
3 L
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heating in a container
CUSTOM
Type
CUSTOM
Details
provided with a Dean-Stark
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
to remove
TEMPERATURE
Type
TEMPERATURE
Details
After the reflux for about 11 hours
Duration
11 h
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled
ADDITION
Type
ADDITION
Details
stripped of sulfuric acid by the addition of ice water
DISTILLATION
Type
DISTILLATION
Details
The reaction mother liquor was distilled of benzene
WASH
Type
WASH
Details
after being washed by an aqueous solution of sodium carbonate and water

Outcomes

Product
Name
p-hydroxybenzoic acid 2-methylbutyl ester
Type
product
Smiles
CC(COC(C1=CC=C(C=C1)O)=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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